(3-Hydroxy-2-icosanoyloxypropyl) icosanoate
Overview
Description
1,2-Diarachidoyl-rac-glycerol: is a diacylglycerol compound featuring arachidic acid at both the sn-1 and sn-2 positions . It is also known by other names such as 1,2-Dieicosanoin, 1,2-Dieicosanoyl-rac-glycerol, and 1,2-Diarachidin . This compound is part of the glycerolipid family and is used extensively in biochemical research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diarachidoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and arachidic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired diacylglycerol product.
Industrial Production Methods: In an industrial setting, the production of 1,2-Diarachidoyl-rac-glycerol involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures with continuous stirring. The product is then purified through distillation or chromatography to obtain high-purity 1,2-Diarachidoyl-rac-glycerol .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diarachidoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1,2-Diarachidoyl-rac-glycerol can lead to the formation of diacylglycerol derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
1,2-Diarachidoyl-rac-glycerol has a wide range of applications in scientific research, including:
Mechanism of Action
1,2-Diarachidoyl-rac-glycerol exerts its effects through its role as a lipid second messenger in cellular signaling pathways. It interacts with specific molecular targets, such as protein kinase C (PKC), to modulate various cellular processes . The compound’s unique structure allows it to participate in the formation of lipid bilayers and influence membrane fluidity and dynamics .
Comparison with Similar Compounds
1,2-Dipalmitoyl-rac-glycerol: This compound features palmitic acid at both the sn-1 and sn-2 positions.
1,2-Dioleoyl-rac-glycerol: This compound features oleic acid at both the sn-1 and sn-2 positions.
1,2-Distearoyl-rac-glycerol: This compound features stearic acid at both the sn-1 and sn-2 positions.
Uniqueness: 1,2-Diarachidoyl-rac-glycerol is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its long-chain arachidic acid residues contribute to its stability and its ability to form structured lipid assemblies .
Properties
IUPAC Name |
(3-hydroxy-2-icosanoyloxypropyl) icosanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUTXIBMYVFOMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H84O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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